N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a fluorophenyl group, and a carboxamide group
Preparation Methods
The synthesis of N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone, such as benzil, under acidic conditions to yield the desired pyridazine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridazine rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-fluorophenyl)-1,4-dihydropyridazine-3-carboxamide: Lacks the oxo group, leading to different reactivity and biological activity.
N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate: Contains a carboxylate group instead of a carboxamide, affecting its solubility and interaction with biological targets.
N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H12FN3O2 |
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Molecular Weight |
309.29 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H12FN3O2/c18-13-8-4-5-9-14(13)19-17(23)16-15(22)10-11-21(20-16)12-6-2-1-3-7-12/h1-11H,(H,19,23) |
InChI Key |
MPJYCENLFNSWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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